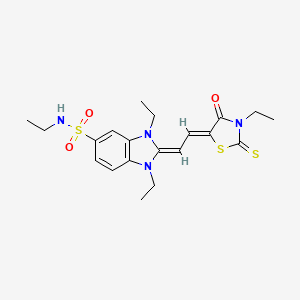
Einecs 222-113-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon dioxide (SiO2) , is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in various industries due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.
Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods
In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.
化学反応の分析
Types of Reactions
Silicon dioxide undergoes various chemical reactions, including:
Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.
Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Reduction: Requires reducing agents like carbon or magnesium and high temperatures.
Substitution: Requires hydrofluoric acid and ambient conditions.
Major Products
Oxidation: Silicon tetrafluoride.
Reduction: Silicon and carbon dioxide.
Substitution: Silicon tetrafluoride and water.
科学的研究の応用
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Used in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Used in dental materials and as a component in medical implants.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
作用機序
Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.
類似化合物との比較
Silicon dioxide can be compared with other similar compounds such as:
Aluminum oxide (Al2O3): Similar in its use as a catalyst support but has different chemical properties.
Titanium dioxide (TiO2): Used in similar applications but has different optical properties.
Zirconium dioxide (ZrO2): Used in high-temperature applications due to its high melting point.
Silicon dioxide is unique due to its abundance, versatility, and wide range of applications across various fields.
特性
CAS番号 |
3351-67-5 |
|---|---|
分子式 |
C20H26N4O3S3 |
分子量 |
466.6 g/mol |
IUPAC名 |
(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |
InChIキー |
SKJNKTWERCCKDZ-WHYMJUELSA-N |
異性体SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |
正規SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



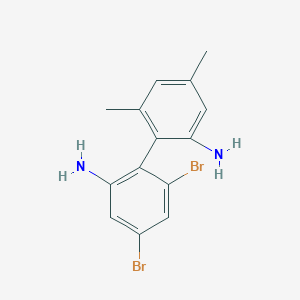
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
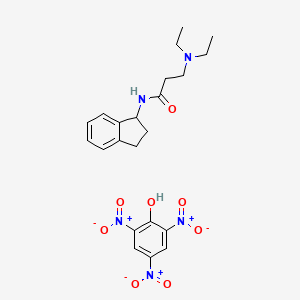
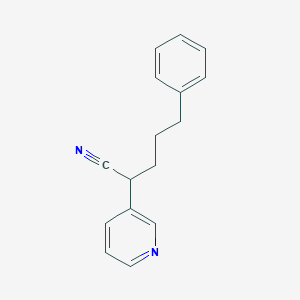



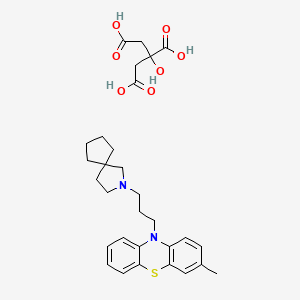

![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
